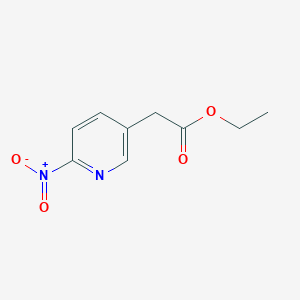

Ethyl 2-(6-nitropyridin-3-yl)acetate

Description

Significance of Nitropyridine Scaffolds in Modern Synthetic Chemistry

Nitropyridine scaffolds are highly valued as versatile intermediates in organic synthesis. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine (B92270) ring, facilitating a range of chemical transformations. This activation allows for nucleophilic aromatic substitution reactions, which are otherwise challenging on an unactivated pyridine ring.

From a synthetic standpoint, nitropyridines are readily available precursors for a diverse range of mono- and polynuclear heterocyclic systems. consensus.app These resulting complex structures have demonstrated a wide spectrum of biological activities, including potential applications as antitumor, antiviral, and anti-neurodegenerative agents. consensus.app The nitro group itself can be readily transformed into other functional groups, such as amines, which opens up further avenues for molecular diversification and the construction of extensive compound libraries for drug discovery and materials science.

Contextualization of Pyridine Acetate (B1210297) Derivatives in Heterocyclic Synthesis

Pyridine acetate derivatives, characterized by an acetic acid or ester group attached to the pyridine ring, are crucial building blocks in the synthesis of a variety of heterocyclic compounds. The acetate moiety provides a reactive handle for a multitude of organic reactions, including enolate chemistry, cyclizations, and condensations.

These derivatives serve as key starting materials for the construction of fused heterocyclic systems and for the introduction of side chains that can modulate the biological activity and physicochemical properties of the target molecules. The versatility of the ester functional group allows for its conversion into other functionalities, such as amides, carboxylic acids, and alcohols, further expanding its synthetic utility. The combination of the pyridine core with the acetate side chain, therefore, provides a powerful platform for the rational design and synthesis of novel chemical entities with tailored properties.

Overview of Research Trajectories for the Chemical Compound

While specific, in-depth research focused exclusively on Ethyl 2-(6-nitropyridin-3-yl)acetate is not extensively documented in publicly available literature, its structural features suggest several promising research trajectories. Based on the known reactivity of related nitropyridine and pyridine acetate compounds, its primary role is anticipated to be that of a key intermediate in the synthesis of more complex heterocyclic structures.

Key Chemical Properties and Data:

| Property | Value |

| CAS Number | 415912-99-1 |

| Molecular Formula | C9H10N2O4 |

| Molecular Weight | 210.19 g/mol |

| Canonical SMILES | CCOC(=O)CC1=CN=C(C=C1)N+[O-] |

This data is compiled from publicly available chemical supplier databases.

Future research endeavors involving this compound are likely to explore its utility in the following areas:

Synthesis of Novel Heterocycles: The compound's structure is primed for intramolecular cyclization reactions to form fused bicyclic or tricyclic ring systems. The presence of the nitro group and the ester functionality provides multiple sites for chemical manipulation.

Medicinal Chemistry: Given the established importance of nitropyridines in drug discovery, this compound will likely be utilized as a scaffold to generate libraries of novel compounds for screening against various biological targets. The reduction of the nitro group to an amine, followed by further derivatization, is a common strategy in the development of new pharmaceutical agents.

Materials Science: Pyridine-containing molecules are known to have applications in materials science, for instance, as ligands for metal complexes or as components of organic electronic materials. The specific electronic properties conferred by the nitro and acetate groups could be exploited in the design of new functional materials.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(6-nitropyridin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)5-7-3-4-8(10-6-7)11(13)14/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKOALZZOBHQNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 6 Nitropyridin 3 Yl Acetate and Precursors

Direct Synthesis Approaches to the Core Structure

Direct synthesis strategies aim to modify a pre-existing pyridine-acetate framework. These methods include the nitration of a pyridine (B92270) ring already bearing the ethyl acetate (B1210297) group or the esterification of the corresponding carboxylic acid.

Nitration Strategies for Pyridine-Containing Acetate Scaffolds

The direct nitration of a pyridine ring, an electron-deficient system, is generally a challenging transformation that requires harsh reaction conditions. ntnu.no For a substrate such as Ethyl 2-(pyridin-3-yl)acetate, electrophilic aromatic substitution is difficult. The pyridine nitrogen acts as a deactivating group, making the ring less susceptible to attack by electrophiles like the nitronium ion (NO₂⁺).

Typically, nitration of pyridines is achieved using strong acid mixtures, such as fuming sulfuric acid and nitric acid, at elevated temperatures. abertay.ac.uk The reaction of pyridine with dinitrogen pentoxide in an organic solvent, followed by treatment with sodium bisulfite, is another developed method for synthesizing 3-nitropyridines. ntnu.no When applying this to Ethyl 2-(pyridin-3-yl)acetate, the position of nitration is crucial. The directing effects of the acetate substituent at the 3-position would influence the regioselectivity of the reaction. The 6-position (para to the acetate side chain) is a potential site for nitration, although mixtures of isomers are common in such reactions.

| Starting Material | Reagents | Conditions | Expected Product |

| Ethyl 2-(pyridin-3-yl)acetate | Dinitrogen pentoxide, then NaHSO₃ | Organic solvent, room temperature | Ethyl 2-(6-nitropyridin-3-yl)acetate |

| Ethyl 2-(pyridin-3-yl)acetate | Fuming H₂SO₄, HNO₃ | High Temperature | This compound |

This table presents plausible reaction conditions based on general nitration methods for pyridine derivatives.

Esterification Routes to this compound

An alternative direct approach involves the esterification of 2-(6-nitropyridin-3-yl)acetic acid. This method is often more straightforward than direct nitration, provided the carboxylic acid precursor is available. The most common method for this transformation is the Fischer esterification. masterorganicchemistry.com

This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comrug.nl The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com Other modern esterification methods using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or solid acid catalysts can also be employed for higher efficiency and milder conditions. nih.govchemra.com

| Starting Material | Reagents | Method | Key Features |

| 2-(6-nitropyridin-3-yl)acetic acid | Ethanol, H₂SO₄ (catalyst) | Fischer Esterification | Reversible reaction; requires excess ethanol or water removal. masterorganicchemistry.com |

| 2-(6-nitropyridin-3-yl)acetic acid | Ethanol, DCC, DMAP | Steglich Esterification | Proceeds under mild conditions; high yields. |

| 2-(6-nitropyridin-3-yl)acetic acid | Ethanol, Dried Dowex H⁺ resin | Heterogeneous Catalysis | Environmentally friendly; reusable catalyst. nih.gov |

This interactive table summarizes various esterification methods applicable for the synthesis of the target compound.

Indirect Synthetic Pathways via Functional Group Interconversions

Indirect pathways build the target molecule through a series of functional group manipulations. A prominent strategy in this category is the Nucleophilic Aromatic Substitution (SₙAr), which is particularly effective for electron-deficient aromatic systems like nitropyridines.

Nucleophilic Aromatic Substitution (SₙAr) for Pyridine Ring Construction and Functionalization

Nucleophilic aromatic substitution (SₙAr) is a key reaction for functionalizing pyridine rings, especially when they are activated by electron-withdrawing groups such as a nitro (NO₂) group. wikipedia.org The SₙAr mechanism involves the attack of a nucleophile on the aromatic ring, displacing a suitable leaving group (typically a halide). The presence of a nitro group ortho or para to the leaving group stabilizes the negative charge of the intermediate Meisenheimer complex, thereby facilitating the substitution. wikipedia.org Pyridines are inherently more reactive than benzene towards SₙAr because the ring nitrogen atom helps to stabilize the intermediate. wikipedia.org

Halogen Displacement Approaches for Nitropyridine Ring Formation

A more reactive halogen will displace a less reactive one from its compound in solution. creative-chemistry.org.uksavemyexams.comrsc.org This principle is fundamental in designing synthetic routes where one halogen is replaced by another to modulate reactivity in subsequent steps. For instance, reacting a chloronitropyridine with various nucleophiles such as thiols, alkoxides, and amines leads to a wide range of substituted nitropyridine derivatives. abertay.ac.ukchemrxiv.orgsci-hub.se

Substitution with Acetate-Bearing Nucleophiles

This strategy represents a highly convergent approach to this compound. It involves the reaction of a nitropyridine bearing a good leaving group, such as 5-bromo-2-nitropyridine or 2-chloro-5-nitropyridine, with a nucleophile carrying the ethyl acetate moiety. The nucleophile is typically the enolate of ethyl acetate, generated by a strong base like lithium diisopropylamide (LDA) or sodium hydride (NaH).

An analogous reaction is the synthesis of ethyl 3-nitropyridine-2-mercaptoacetate from 3-nitro-2-chloropyridine and ethyl mercaptoacetate in ethanol with sodium bicarbonate as the base. prepchem.com This demonstrates the viability of displacing a chlorine atom on a nitropyridine ring with a sulfur nucleophile bearing an ester group. A similar reaction with the carbanion of ethyl acetate would be expected to proceed under appropriate basic conditions to form the desired C-C bond, yielding the target compound.

| Substrate | Nucleophile Precursor | Base | Solvent | Product |

| 2-Chloro-5-nitropyridine | Ethyl acetate | LDA, NaH | THF, DMF | Ethyl 2-(5-nitropyridin-2-yl)acetate |

| 2-Chloro-3-nitropyridine | Ethyl mercaptoacetate | NaHCO₃ | Ethanol | Ethyl 3-nitropyridine-2-mercaptoacetate prepchem.com |

This table outlines conditions for SₙAr reactions with acetate-bearing nucleophiles, including a documented analogous reaction.

Ring Transformation Reactions for Nitropyridine Derivatization

Ring transformation reactions (RTRs) offer a powerful method for synthesizing polyfunctionalized compounds like nitropyridines that may be difficult to obtain through other routes. researchgate.net These reactions involve converting a pre-existing heterocyclic ring into a different one, effectively using the substrate as a synthon for a more complex target.

One prominent strategy involves the use of electron-deficient pyridones and pyrimidinones as substrates. For instance, 1-methyl-3,5-dinitro-2-pyridone is an excellent substrate for nucleophilic-type ring transformations due to its high electron deficiency and the presence of a good leaving group. nih.gov When this dinitropyridone reacts with a ketone and a nitrogen source like ammonia (B1221849) in a three-component ring transformation (TCRT), it can yield various nitropyridines. nih.gov In these reactions, the dinitropyridone essentially serves as a synthetic equivalent of the unstable nitromalonaldehyde. nih.gov This approach is particularly effective for creating [b]-fused 5-nitropyridines when using cyclic ketones like cyclohexanone. nih.gov

Similarly, 5-nitropyrimidines can be converted into 3-nitropyridine (B142982) derivatives. These transformations can proceed through inverse electron demand Diels-Alder reactions with enamines or via intermediates like 1,3- and 1,4-cycloadducts when reacted with α-phenylacetamidines. acs.orgacs.org The conversion of 5-nitropyrimidine (B80762) into 2-substituted 5-nitropyridines using amidines highlights the versatility of this approach. acs.org These methods demonstrate the "scrap and build" potential of ring transformations, where a part of the original ring is replaced to construct a new, functionalized pyridine system. nih.gov

Table 1: Ring Transformation Reactions for Nitropyridine Synthesis

| Substrate | Reagents | Product Type | Reference |

| 1-Methyl-3,5-dinitro-2-pyridone | Ketone, Ammonia | Substituted Nitropyridines | nih.gov |

| 5-Nitropyrimidine | Enamines | 3-Nitropyridine Derivatives | acs.org |

| 5-Nitropyrimidine | Amidines | 2-Amino-5-nitropyridines | acs.org |

Annulation and Cyclization Strategies for Pyridine Derivative Formation

The de novo construction of the pyridine ring through annulation and cyclization remains a cornerstone of heterocyclic synthesis. researchgate.net These methods involve the assembly of the pyridine core from acyclic precursors. Advancements in transition-metal-catalyzed cyclization and cross-coupling procedures have introduced novel routes to highly functionalized pyridine derivatives. semanticscholar.orgnih.gov

A prominent example is the [2+2+2] cycloaddition, where two alkyne molecules and a nitrile are combined to form a pyridine ring. researchgate.net Metal catalysis is often essential to provide lower energy pathways for these otherwise disfavored reactions. acsgcipr.org Rhodium-catalyzed methods, for instance, can be used for the one-pot synthesis of substituted pyridines from α,β-unsaturated ketoximes and alkynes. semanticscholar.org

Condensation reactions also continue to be a vital strategy. researchgate.net For example, copper-catalyzed three-component cascade annulation reactions provide an effective entry to functionalized pyridines. semanticscholar.org These multicomponent approaches are highly atom-efficient and can generate complex pyridine structures in a single step. researchgate.net By selecting appropriate acyclic starting materials containing the necessary carbon and nitrogen atoms, along with the desired functional groups (such as a nitro group and an acetate precursor), the 6-nitropyridin-3-yl-acetate scaffold can be constructed.

Table 2: Annulation and Cyclization Strategies

| Reaction Type | Key Precursors | Catalyst/Conditions | Product | Reference |

| [2+2+2] Cycloaddition | Diynes, Nitriles | Transition Metal Catalyst | Substituted Pyridines | researchgate.net |

| Rhodium-Catalyzed Annulation | α,β-Unsaturated Ketoximes, Alkynes | Rhodium Catalyst | Highly Substituted Pyridines | semanticscholar.org |

| Cascade Annulation | Isopropene Derivatives | Metal-free | Substituted Pyridines | semanticscholar.org |

Advanced Synthetic Approaches and Catalytic Methods

Modern synthetic chemistry increasingly relies on advanced catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound can benefit significantly from these approaches, particularly for forming the crucial pyridine-acetate bond and for the direct functionalization of the pyridine ring.

Metal-Catalyzed Coupling Reactions in Pyridine-Acetate Linkage Formation

Metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the decoration of pyridine rings. researchgate.net Reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings allow for the precise introduction of substituents onto a pre-formed pyridine core. researchgate.net

To form the pyridine-acetate linkage in this compound, a Suzuki-Miyaura coupling could be employed. This would typically involve the reaction of a halopyridine, such as 3-bromo-6-nitropyridine, with a suitable boron-containing acetate equivalent. Palladium catalysts, often in conjunction with specific ligands like SPhos, are effective for coupling potassium pyridine-2-trifluoroborates with various aryl halides. researchgate.net While palladium is the most common catalyst, recent efforts have focused on developing methods using more earth-abundant and less toxic metals like iron. digitellinc.com Iron-catalyzed Suzuki-type biaryl couplings have been reported, demonstrating the potential for more sustainable synthetic routes. digitellinc.com

The general procedure for a palladium-catalyzed cross-coupling reaction involves reacting the boronic acid (or its derivative) with the aryl halide in the presence of a palladium catalyst (e.g., Pd[PPh₃]₂Cl₂) and a base (e.g., Na₂CO₃) in a suitable solvent like 1,4-dioxane. acs.org

C-H Functionalization Methodologies for Pyridine-Acetate Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for synthesizing complex molecules, as it avoids the need for pre-functionalized starting materials. nih.govresearchgate.net However, the selective functionalization of pyridine C-H bonds presents a significant challenge due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom, which can deactivate catalysts. nih.govresearchgate.net

Despite these challenges, significant progress has been made in the distal C-H functionalization of pyridines at the C3 and C4 positions. nih.gov For electron-deficient pyridines, such as those containing a nitro group, catalytic C-H arylation can be achieved with high regioselectivity. nih.gov The presence of an electron-withdrawing group at the 3-position (or in this case, the 6-position relative to the target C3-functionalization) can facilitate C-H activation at other positions by increasing the acidity of the corresponding C-H bond. nih.gov

A cobalt(II)-catalyzed carbenoid insertion of α-diazoacetates into a pyridyl C-H bond provides a direct route to α-pyridylacetates. This transformation shows high regioselectivity for the C3-position of pyridines. researchgate.net Similarly, heterobimetallic catalysts, such as Rh-Al complexes, have been used for ortho-C-H alkylation of pyridines. beilstein-journals.org These methods offer a streamlined approach to installing the ethyl acetate moiety directly onto the 6-nitropyridine core, bypassing the need for halogenated precursors.

Table 3: C-H Functionalization Approaches for Pyridine Derivatives

| Reaction Type | Reagents | Catalyst System | Position Functionalized | Reference |

| C-H Arylation | Haloarenes | Pd(OAc)₂/P(n-Bu)Ad₂ | C3 and C4 | nih.gov |

| Carbenoid Insertion | α-Diazoacetates | Co(II) Catalyst | C3 | researchgate.net |

| C-H Alkenylation | Alkenes | Ni-Al Catalyst | C3 | researchgate.net |

| C-H Alkylation | Olefins | Yttrium Complex | ortho (C2/C6) | beilstein-journals.org |

Multicomponent Reaction Strategies for Substituted Nitropyridines

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov Several MCRs have been developed for the synthesis of substituted nitropyridines. buketov.edu.kzfigshare.com

Another innovative MCR is a two-pot, three-component procedure based on a redox-neutral intermolecular catalytic aza-Wittig reaction to generate 2-azadienes, which then undergo Diels-Alder reactions. nih.gov This sequence allows for the rapid assembly of diverse tri- and tetrasubstituted pyridines from readily available aldehydes, α,β-unsaturated carboxylic acids, and enamines. nih.gov By carefully selecting the components to include a nitro group and an acetate precursor, this strategy could be adapted for the efficient synthesis of this compound.

Chemical Reactivity and Transformation of Ethyl 2 6 Nitropyridin 3 Yl Acetate

Reactivity Profiles of the Nitro Group in the Pyridine (B92270) Core

The nitro group (NO₂) profoundly influences the chemical behavior of the pyridine ring. Its powerful electron-withdrawing nature, through both inductive and resonance effects, deactivates the ring towards electrophilic substitution while significantly activating it for nucleophilic reactions. libretexts.org This activation is a cornerstone of the compound's reactivity, enabling a range of useful chemical transformations.

Reduction of the Nitro Group to Amino Functionality

One of the most fundamental transformations of the nitro group is its reduction to a primary amine (amino functionality). This reaction is a critical step in many synthetic pathways as it converts an electron-withdrawing group into an electron-donating one, dramatically altering the molecule's electronic properties and reactivity. The reduction of aromatic nitro compounds is a well-established process in organic chemistry, with numerous reagents and conditions available to effect this change. organic-chemistry.org

The conversion proceeds through a six-electron reduction, often involving nitroso and hydroxylamino intermediates. Common methods applicable to nitropyridine derivatives include:

Catalytic Hydrogenation: This method involves treating the compound with hydrogen gas in the presence of a metal catalyst. It is widely used for its clean reaction profile and high yields.

Metal-Acid Systems: Classic reduction methods use metals like iron, tin, or zinc in an acidic medium. For instance, iron powder in the presence of acetic acid or hydrochloric acid is a common choice.

Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or formic acid can serve as a hydrogen source in the presence of a catalyst like Palladium on carbon (Pd/C). organic-chemistry.org

Sulfide (B99878) Reagents: Sodium sulfide or ammonium sulfide can be used for the selective reduction of one nitro group in the presence of others.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| H₂, Pd/C (or PtO₂, Raney Ni) | Methanol (B129727) or Ethanol, room temperature to 50°C | Highly efficient and clean; can sometimes affect other reducible groups. |

| Fe, HCl (or CH₃COOH) | Ethanol/Water, reflux | A classic, cost-effective method often used in industrial applications. |

| SnCl₂, HCl | Ethanol, reflux | A common laboratory method, though tin waste can be an issue. |

| Na₂S₂O₄ (Sodium Dithionite) | Aqueous or biphasic systems | A mild reducing agent. |

| HCOOH, Pd/C | Isopropanol, reflux | A transfer hydrogenation method that avoids the use of H₂ gas. organic-chemistry.org |

Nitro-Promoted Nucleophilic Additions to the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of a powerful electron-withdrawing nitro group further depletes the ring's electron density, making it highly susceptible to attack by nucleophiles. youtube.com This is a key feature of nitropyridine chemistry. Nucleophilic attack is favored at the positions ortho and para to the nitro group, as the negative charge of the resulting intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the oxygens of the nitro group through resonance. libretexts.orgwikipedia.org

The Nitro Group as a Leaving Group in Elimination-Addition Processes

Under certain conditions, the nitro group itself can function as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction. stackexchange.com This is particularly true when the pyridine ring is highly electron-deficient. The SNAr mechanism involves two main steps: the initial addition of a nucleophile to the carbon bearing the nitro group, forming a negatively charged Meisenheimer complex, followed by the elimination of the nitro group (as a nitrite (B80452) ion) to restore the aromaticity of the ring. libretexts.orgwikipedia.org

The ability of the nitro group to be displaced is enhanced by its strong electron-withdrawing character, which stabilizes the intermediate complex. This reaction pathway allows for the direct substitution of the nitro group with a variety of nucleophiles, such as halides, alkoxides, and thiolates, providing a direct route to functionalize the 6-position of the pyridine ring. stackexchange.com

Reactions at the Ester Moiety

The ethyl acetate (B1210297) group at the 3-position of the pyridine ring provides another center of reactivity, independent of the aromatic core. This functional group can undergo reactions typical of esters, such as hydrolysis and transesterification, and its alpha-carbon possesses acidity that allows for the formation of enolates and subsequent elaboration.

Hydrolysis and Transesterification Reactions of the Ethyl Acetate Group

The ester functionality can be readily transformed through hydrolysis or transesterification. chemguide.co.ukmasterorganicchemistry.com

Hydrolysis: This reaction involves the cleavage of the ester bond by water to yield the corresponding carboxylic acid, 2-(6-nitropyridin-3-yl)acetic acid, and ethanol. The process can be catalyzed by either acid or base. chemguide.co.uklibretexts.org

Acid-catalyzed hydrolysis is a reversible equilibrium process, typically carried out by heating the ester in an excess of water with a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that goes to completion. libretexts.org It is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The initial product is the carboxylate salt, which can then be protonated in a separate acidic workup step to yield the free carboxylic acid. youtube.com

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting Ethyl 2-(6-nitropyridin-3-yl)acetate with methanol under acidic conditions would lead to the formation of Mthis compound and ethanol. The reaction is an equilibrium process, and it is often driven to completion by using the new alcohol as the solvent. scielo.brorganic-chemistry.org

Table 2: Typical Conditions for Ester Transformations

| Transformation | Catalyst | Reagents | Key Features |

|---|---|---|---|

| Acidic Hydrolysis | Strong Acid (e.g., H₂SO₄, HCl) | Water (excess) | Reversible equilibrium. libretexts.orglibretexts.org |

| Basic Hydrolysis | Strong Base (e.g., NaOH, KOH) | Water | Irreversible; forms carboxylate salt. chemguide.co.uk |

| Transesterification | Acid or Base (e.g., H₂SO₄, NaOCH₃) | Different Alcohol (R'OH) | Reversible; often driven by using the alcohol as solvent. masterorganicchemistry.comresearchgate.net |

Chemical Transformations at the Alpha-Carbon of the Acetate

The methylene (B1212753) group (CH₂) situated between the pyridine ring and the ester's carbonyl group is known as the alpha-carbon. The protons on this carbon are acidic (with a pKa typically around 25 for simple esters) because the resulting carbanion (enolate) is stabilized by resonance with the adjacent carbonyl group. youtube.com This acidity allows for deprotonation by a strong base to form a nucleophilic enolate ion. msu.edulibretexts.org

The formation of this enolate is a gateway to a variety of carbon-carbon bond-forming reactions. libretexts.org Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) are typically used to ensure complete deprotonation without competing nucleophilic attack at the ester carbonyl. libretexts.org Once formed, the enolate can react with various electrophiles in SN2-type reactions:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces an alkyl group at the alpha-position. libretexts.org

Aldol and Claisen Condensations: The enolate can add to the carbonyl group of aldehydes, ketones, or other esters to form β-hydroxy or β-keto esters, respectively. libretexts.org

Halogenation: Treatment with halogenating agents can introduce a halogen at the alpha-position. youtube.com

These transformations at the alpha-carbon are powerful tools for elongating and functionalizing the side chain of this compound, enabling the synthesis of a wide array of more complex derivatives. vanderbilt.edu

Reactivity of the Pyridine Nucleus and Positional Effects

The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen atom and the presence of the strongly electron-withdrawing nitro group. This electronic nature dictates its reactivity, particularly towards electrophilic and nucleophilic reagents.

Electrophilic aromatic substitution on the pyridine ring is generally much more difficult than on benzene. The ring nitrogen acts as a sink for electron density and can be protonated under the strongly acidic conditions often used for EAS, which further deactivates the ring to electrophilic attack. wikipedia.org In the case of this compound, the presence of a powerful deactivating nitro group (-NO₂) makes the ring exceptionally unreactive towards electrophiles.

Standard EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are generally considered not feasible under normal conditions. masterorganicchemistry.comyoutube.com The combined deactivating effects of the pyridine nitrogen and the nitro group at the C6 position create a highly electron-poor aromatic system. If a reaction were forced under extreme conditions, the directing effects of the existing substituents would come into play. The nitro group is a meta-director, while the alkyl acetate group is a weak ortho-, para-director. Therefore, any potential electrophilic attack would be directed towards the C4 or C2 positions, which are meta to the nitro group. However, the overwhelming deactivation of the ring remains the dominant factor, making such reactions synthetically impractical. researchgate.net

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The process involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be trapped with various electrophiles. organic-chemistry.orgbaranlab.org

For this compound, there are no strong, classical DMGs present. The ester functionality is a very weak DMG, and the nitro group does not typically function as a DMG. However, the electron-deficient nature of the ring increases the kinetic acidity of the ring protons. Deprotonation is most likely to occur at the most acidic positions, which are influenced by the substituents. The positions ortho to the C3-substituent (C2 and C4) and ortho to the nitro group (C5) are potential sites for metalation.

Given the high reactivity of organolithium reagents, careful selection of the base is necessary to avoid competitive nucleophilic addition to the electron-deficient pyridine ring. clockss.org A sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures would be the reagent of choice. harvard.edu Deprotonation at the C4 position, which is ortho to the side chain and meta to the nitro group, is a plausible outcome. Subsequent reaction with an electrophile would introduce a new substituent at this position.

Interactive Table 3.3.2: Potential Functionalizations via Directed Metalation at C4

| Base | Electrophile | Product Name |

|---|---|---|

| LDA | Iodomethane (CH₃I) | Ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate |

| LTMP | Benzaldehyde (PhCHO) | Ethyl 2-(4-(hydroxy(phenyl)methyl)-6-nitropyridin-3-yl)acetate |

| LDA | Trimethylsilyl chloride (TMSCl) | Ethyl 2-(6-nitro-4-(trimethylsilyl)pyridin-3-yl)acetate |

The substituents on this compound provide opportunities for intramolecular reactions to construct fused heterocyclic systems, a process known as annulation. nih.gov These reactions typically require prior modification of the existing functional groups.

A common strategy involves the reduction of the nitro group to an amine. The resulting Ethyl 2-(6-aminopyridin-3-yl)acetate possesses both a nucleophilic amino group and an electrophilic ester group. Under appropriate conditions (e.g., heating or catalysis), this intermediate could undergo intramolecular cyclization via nucleophilic attack of the amine onto the ester carbonyl, followed by elimination of ethanol, to form a pyridopyridinone, a type of lactam.

Another potential pathway for annulation involves cycloaddition reactions. The electron-deficient nitropyridine ring can act as a 2π component in [3+2] dipolar cycloadditions. For instance, reaction with an azomethine ylide could lead to the formation of a pyrrolidine (B122466) ring fused to the pyridine core, a reaction that has been observed in related nitropyridine systems. nih.gov Such reactions often proceed with dearomatization of the pyridine ring, followed by an elimination step (e.g., of nitrous acid) to re-aromatize the system and form a stable, fused pyrrolopyridine derivative.

Interactive Table 3.3.3: Potential Intramolecular Cyclization and Annulation Reactions

| Precursor / Reaction Type | Key Transformation | Resulting Fused System |

|---|---|---|

| Ethyl 2-(6-aminopyridin-3-yl)acetate | Reduction of NO₂ followed by heating | Pyrido[2,3-c]pyridin-7(8H)-one |

| [3+2] Dipolar Cycloaddition | Reaction with N-methyl azomethine ylide | Pyrrolo[3,4-c]pyridine derivative |

Derivatization and Analog Synthesis from Ethyl 2 6 Nitropyridin 3 Yl Acetate

Modification of the Nitro Group for Diverse Analogues

The nitro group is a pivotal functional handle for derivatization, primarily through reduction to an amino group, which can then serve as a precursor for a multitude of further modifications.

The conversion of the 6-nitro group to a 6-amino functionality is a fundamental transformation, yielding Ethyl 2-(6-aminopyridin-3-yl)acetate. This reaction is typically achieved through catalytic hydrogenation. In this process, Ethyl 2-(6-nitropyridin-3-yl)acetate is treated with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose, often carried out in a solvent such as ethanol or ethyl acetate (B1210297). Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be employed for this reduction. The resulting amino-pyridine derivative is a key building block for further synthesis, such as the introduction of substituents on the amino group.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Catalyst | Solvent(s) | Typical Conditions | Product |

|---|---|---|---|

| H₂, Palladium on Carbon (Pd/C) | Ethanol, Ethyl Acetate | Room temperature, H₂ atmosphere | Ethyl 2-(6-aminopyridin-3-yl)acetate |

| Iron (Fe) powder, Acetic Acid | Ethanol/Water | Reflux | Ethyl 2-(6-aminopyridin-3-yl)acetate |

While reduction to the amine is the most common transformation, the nitro group on the pyridine (B92270) ring can potentially be converted into other nitrogen-containing functionalities. Although specific examples for this compound are not extensively documented, general methodologies for nitropyridine transformations can be applied. These could include partial reduction to hydroxylamines or nitrosyls under controlled conditions. Furthermore, nucleophilic aromatic substitution reactions can sometimes lead to the displacement of the nitro group itself, particularly if it is positioned ortho or para to other strong electron-withdrawing groups, though this is less common than its role as an activating group for substitution at other positions on the ring.

Transformations of the Ester Functionality

The ethyl ester group provides a reliable site for derivatization through reactions such as amidation, hydrazidation, hydrolysis, and reduction.

The ethyl ester of this compound can be readily converted into a variety of amides by reaction with primary or secondary amines. This transformation, known as aminolysis, can be facilitated by heating the ester with the desired amine, sometimes in the presence of a catalyst. The direct amidation of esters can be achieved using various modern catalytic systems, which allow the reaction to proceed under milder conditions nih.gov.

Similarly, reaction with hydrazine (B178648) hydrate (N₂H₄·H₂O) converts the ester into the corresponding acid hydrazide, 2-(6-nitropyridin-3-yl)acetohydrazide. This reaction is typically performed by refluxing the ester with hydrazine hydrate in an alcoholic solvent like ethanol derpharmachemica.com. The resulting hydrazide is a valuable intermediate for synthesizing other heterocyclic compounds like pyrazoles or triazoles.

Table 2: Representative Ester Transformations

| Reagent | Product Class | Resulting Compound Name Example |

|---|---|---|

| R¹R²NH (Amine) | Amide | N-alkyl/aryl-2-(6-nitropyridin-3-yl)acetamide |

The ester functionality can be hydrolyzed to the corresponding carboxylic acid, 2-(6-nitropyridin-3-yl)acetic acid. This is typically achieved through acid- or base-catalyzed hydrolysis youtube.comlibretexts.org. Basic hydrolysis (saponification), using a base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution, yields the carboxylate salt, which is then acidified to produce the free carboxylic acid libretexts.org. Acid-catalyzed hydrolysis, using a strong acid like sulfuric or hydrochloric acid in excess water, is a reversible process that can also yield the carboxylic acid libretexts.org.

Reduction of the ester group leads to the formation of the corresponding primary alcohol, 2-(6-nitropyridin-3-yl)ethanol. Strong reducing agents like lithium aluminum hydride (LAH) in an anhydrous ether solvent such as tetrahydrofuran (THF) are effective for this transformation. Alternatively, mixed systems like sodium borohydride with metal salts (e.g., lithium chloride or calcium chloride) can also be used to reduce esters to alcohols under milder conditions google.comorganic-chemistry.org.

Conversion to an aldehyde, 2-(6-nitropyridin-3-yl)acetaldehyde, is more complex. It typically requires a two-step process involving the reduction of the ester to the primary alcohol, followed by a controlled oxidation using specific reagents like pyridinium chlorochromate (PCC) or via a Swern or Dess-Martin oxidation.

Functionalization of the Pyridine Ring System

The pyridine ring of this compound is electron-deficient due to the electronegativity of the ring nitrogen and the presence of the strongly electron-withdrawing nitro group. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr) rather than electrophilic substitution wikipedia.orglibretexts.org.

The nitro group at the 6-position strongly activates the ortho (position 5) and para (position 2) carbons towards nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex nih.govlibretexts.org. Although the acetate side chain is at position 3, nucleophilic attack is most likely to occur at position 2 or 5, should a suitable leaving group be present at one of those positions. In the absence of a leaving group, functionalization via vicarious nucleophilic substitution (VNS) could be a possibility, where a nucleophile attacks a hydrogen-bearing carbon atom. However, the most common SNAr reactions on nitropyridines involve the displacement of a halide or other good leaving group. If a precursor like Ethyl 2-(2-chloro-6-nitropyridin-3-yl)acetate were used, the chlorine atom would be readily displaced by various nucleophiles such as alkoxides, thiolates, and amines, providing a direct route to 2-substituted analogues.

Introduction of Additional Substituents (e.g., Halogens, Alkyl Groups, Aryl Groups)

The pyridine ring of this compound is amenable to the introduction of various functional groups, which can significantly alter its electronic and steric properties.

Halogenation: The introduction of halogen atoms onto the pyridine ring can be a critical step in further functionalization, for instance, by providing a handle for cross-coupling reactions. The synthesis of halogenated derivatives, such as bromo-substituted analogues, has been reported in the chemical literature, indicating that direct halogenation of the nitropyridine ring is a feasible synthetic route. For example, the compound Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate is commercially available, demonstrating the accessibility of such halogenated building blocks.

Alkylation: The alkylation of nitropyridine rings can be achieved through various methods. One notable approach is the vicarious nucleophilic substitution (VNS), where electrophilic nitropyridines react with sulfonyl-stabilized carbanions to yield C-H alkylation products. nih.gov This process involves the formation of a Meisenheimer-type adduct followed by a base-induced β-elimination of a sulfinic acid. nih.gov Another strategy involves reacting pyridine derivatives with a carboxylic acid in the presence of an alkaline or ammonium (B1175870) persulfate and catalytic silver ions. google.com This method allows for the introduction of alkyl and cycloalkyl groups at the 2, 4, or 6 positions of the pyridine ring. google.com Iron-catalyzed alkylation of pyridine derivatives with alkyl iodides and bromides also presents a viable route for introducing alkyl substituents.

Arylation: The introduction of aryl groups can be accomplished through modern cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, can be employed to couple aryl boronic acids with halogenated nitropyridine derivatives. researchgate.netnih.gov This reaction is catalyzed by palladium complexes and offers a versatile way to introduce a wide range of aryl and heteroaryl moieties. researchgate.net Recent advancements have even demonstrated the use of nitroarenes themselves as electrophilic coupling partners in Suzuki-Miyaura reactions, providing a direct route for arylation without the need for a halogen substituent. mdpi.com

| Substitution Type | Methodology | Key Features |

| Halogenation | Direct halogenation | Provides a handle for further functionalization |

| Alkylation | Vicarious Nucleophilic Substitution | C-H alkylation of electrophilic nitropyridines |

| Minisci-type C-H alkylation | Direct addition of alkyl radicals to the pyridine core | |

| Iron-catalyzed alkylation | Utilizes alkyl iodides and bromides | |

| Arylation | Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling with aryl boronic acids |

| Direct C-H Arylation | Uses nitroarenes as electrophilic partners |

Integration into Fused Heterocyclic Systems

The reactive functionalities of this compound make it a valuable precursor for the synthesis of fused heterocyclic systems. These complex structures are of significant interest due to their prevalence in biologically active molecules and functional materials.

Various synthetic strategies can be employed to construct fused rings onto the pyridine core. These methods often involve cyclization reactions, where the substituents on the pyridine ring react intramolecularly to form a new ring. For instance, the nitro group can be reduced to an amino group, which can then participate in cyclization reactions with the adjacent acetate side chain or other introduced functionalities.

Common methods for the synthesis of fused heterocyclic compounds that could be applicable to derivatives of this compound include:

Cyclization Reactions: These are fundamental to forming fused systems and can be initiated by various reagents and conditions. airo.co.in

Ring-Closing Metathesis: A powerful tool for forming cyclic compounds, particularly for larger rings. airo.co.in

Diels-Alder Reactions: A classic cycloaddition reaction for the formation of six-membered rings. airo.co.in

[3+2] Cycloaddition Reactions: Useful for constructing five-membered heterocyclic rings. mdpi.com

While specific examples starting directly from this compound are not extensively detailed in readily available literature, the general principles of heterocyclic synthesis strongly suggest its utility as a starting material for creating novel fused systems such as thieno[2,3-b]pyridines and other related structures. researchgate.netnih.gov

Scaffold Modification and Structural Diversification Strategies

Beyond the introduction of simple substituents or the formation of fused rings, broader strategies for modifying the core structure of this compound are employed to generate diverse libraries of compounds. One prominent strategy in medicinal chemistry is scaffold hopping .

Scaffold hopping aims to identify isosteric replacements for the core structure of a molecule while maintaining its biological activity. nih.gov This approach can lead to the discovery of novel chemotypes with improved properties such as potency, selectivity, or pharmacokinetic profiles. nih.govrsc.org For pyridine derivatives, scaffold hopping could involve replacing the pyridine ring with other heterocycles, altering the substitution pattern to mimic the spatial arrangement of key functional groups, or modifying the core to explore new chemical space. nih.gov

Another approach to structural diversification is the use of a deconstruction-reconstruction strategy . This involves cleaving the existing heterocyclic ring to a more fundamental intermediate, which can then be used in a variety of reactions to generate a diverse set of new heterocyclic structures. This method allows for the modification of the original scaffold in ways that are not possible through simple functional group interconversion.

Mechanistic and Theoretical Investigations of Ethyl 2 6 Nitropyridin 3 Yl Acetate Chemistry

Elucidation of Reaction Mechanisms in Synthesis and Transformation

Understanding the precise step-by-step sequence of bond-breaking and bond-forming events is crucial for optimizing reaction conditions and predicting product outcomes. For Ethyl 2-(6-nitropyridin-3-yl)acetate, mechanistic studies have focused on its formation through nucleophilic aromatic substitution and its potential to undergo various transformations.

In-depth Mechanistic Studies of Nucleophilic Aromatic Substitution

The synthesis of compounds like this compound often involves nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group on the pyridine (B92270) ring is key to this process, as it activates the ring for attack by nucleophiles.

One of the well-studied SNAr mechanisms in nitropyridines is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the direct C-H functionalization of electrophilic aromatic rings. nih.gov The VNS mechanism generally proceeds in two main steps:

Addition of a carbanion: A carbanion, typically stabilized by a leaving group (e.g., sulfonyl group), adds to an electrophilic position on the nitropyridine ring. This forms a negatively charged σ-complex, often referred to as a Meisenheimer-type adduct. nih.govacs.org

β-Elimination: A base then induces the elimination of the leaving group from the carbanion and a proton from the ring, leading to the restoration of the aromatic system and the formation of the substituted product. nih.govacs.org

Mechanistic studies have revealed that the steric environment around the reaction center plays a crucial role. For instance, the reaction of a secondary carbanion with 3-nitropyridine (B142982) was found to halt at the adduct stage, as steric hindrance prevented the necessary planarization for the elimination step. acs.orgresearchgate.net This highlights the sensitivity of the VNS mechanism to the structure of the reactants. While classical SNAr reactions were traditionally thought to be stepwise, recent research suggests that many are actually concerted, and that there is a mechanistic continuum between stepwise, borderline, and concerted pathways. nih.govrsc.org

Proposed Mechanisms for Ring Transformation Reactions

Nitropyridine derivatives can participate in ring transformation reactions, which are powerful synthetic tools for creating new heterocyclic systems. researchgate.net These transformations often involve the reaction of a heterocyclic compound with a nucleophile, leading to the opening of the original ring and subsequent recyclization to form a new one. researchgate.netresearchgate.net

For instance, 5-nitropyrimidine (B80762) has been shown to undergo ring transformation into pyridine derivatives when treated with CH-active nitriles. researchgate.net A proposed mechanism for this type of transformation involves the fragmentation of the initial pyrimidine (B1678525) ring into two smaller moieties, which then condense to form the new pyridine ring. researchgate.net Another example is the three-component ring transformation (TCRT) of dinitropyridone with a ketone and an ammonia (B1221849) source to produce nitropyridines. nih.govmdpi.com This reaction is thought to proceed through the formation of bicyclic intermediates. nih.govmdpi.com

These studies on related nitrated heterocycles suggest that this compound could potentially serve as a precursor for other complex heterocyclic structures through carefully designed ring transformation strategies.

Mechanistic Insights into C-H Activation Processes

Direct C-H activation is an atom-economical strategy for the functionalization of organic molecules, including pyridines. nih.govrsc.org While the electron-deficient nature of the pyridine ring can make C-H activation challenging, various transition-metal-catalyzed methods have been developed. nih.gov

Mechanistic studies of palladium-catalyzed C-H activation, for example in the aziridination of aliphatic amines, have been elucidated through detailed kinetic and computational investigations. nih.gov These studies often point to a concerted metalation-deprotonation mechanism, where the catalyst interacts with the substrate to cleave a C-H bond. The regioselectivity of these reactions is often controlled by electronic factors. nih.gov The development of new ligands and strategies continues to expand the scope of C-H activation to include a wider range of substrates and to achieve selectivity at different positions on the pyridine ring. youtube.com

Understanding Nitro Group Migration Mechanisms

Nitro group migrations are intriguing phenomena that can occur during the synthesis or transformation of nitroaromatic compounds. One documented mechanism for the formation of 3-nitropyridine involves the migration of a nitro group from the nitrogen atom of an N-nitropyridinium ion to the 3-position of the ring. researchgate.netntnu.no This migration has been proposed to occur via a nih.govnih.gov sigmatropic shift. researchgate.netntnu.no

In a different system, the rhodium-catalyzed reaction of β-nitro styryl azides to form 3-nitroindoles also involves a selective nitro group migration. researchgate.netfigshare.com This transformation highlights the ability of transition metal catalysts to promote otherwise unfavorable rearrangement reactions. Understanding the factors that govern these migrations is crucial for controlling the regiochemical outcome of reactions involving nitrated heterocycles.

Computational Chemistry Applications

Computational chemistry has become an indispensable tool for investigating the chemical properties and reaction mechanisms of molecules like this compound. By modeling molecular structures and energies, researchers can gain insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to study the electronic structure and reactivity of molecules. bohrium.com For nitropyridine derivatives, DFT calculations have been employed to determine various properties, including their heats of formation and aromatic stability. researchgate.netresearchgate.net These calculations can help in understanding the thermodynamic stability of different isomers and the effect of the nitro group on the aromaticity of the pyridine ring. researchgate.net

DFT calculations are also valuable for elucidating reaction mechanisms. For example, DFT has been used to study the mechanism of palladium-catalyzed C-H activation reactions, providing evidence for electronically controlled regioselectivity. nih.gov In the context of nucleophilic aromatic substitution, DFT can be used to model the transition states and intermediates, helping to distinguish between stepwise and concerted mechanisms. nih.gov Furthermore, DFT calculations can predict various chemical reactivity descriptors, such as ionization potential, electron affinity, and molecular hardness, which provide a quantitative measure of a molecule's reactivity. mdpi.commdpi.com For this compound, DFT studies can provide insights into its conformational preferences, the electronic effects of its substituents, and its likely sites of reactivity. researchgate.netresearchgate.net

Molecular Dynamics and Simulation Studies of Reaction Pathways

Detailed molecular dynamics (MD) and computational simulation studies investigating the reaction pathways of this compound have not been prominently featured in peer-reviewed literature. Such studies are crucial for providing a microscopic view of chemical processes, elucidating transient intermediates, and calculating activation energies associated with its synthesis or subsequent reactions.

Theoretical investigations would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to map the potential energy surface of reactions involving this molecule. These simulations could predict the most likely reaction mechanisms, rationalize the regioselectivity and stereoselectivity of its transformations, and offer insights into its electronic structure and reactivity. The absence of such published data indicates a research gap in the fundamental understanding of this compound's reactive behavior from a computational standpoint.

Advanced Spectroscopic and Structural Analysis (excluding basic identification)

Beyond routine characterization, advanced spectroscopic and structural analyses are essential for a complete understanding of a molecule's properties. For this compound, these advanced studies appear to be limited.

X-ray Crystallography for Solid-State Structure Determination

A definitive solid-state structure of this compound determined by single-crystal X-ray crystallography has not been deposited in public crystallographic databases, such as the Cambridge Structural Database (CSD).

X-ray crystallography would provide unambiguous proof of the molecular structure and precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice, highlighting any significant intermolecular interactions like hydrogen bonds or π–π stacking that govern its solid-state properties. Without a crystal structure, analysis of its solid-state conformation and intermolecular forces remains speculative.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While standard proton (¹H) and carbon-¹³ (¹³C) NMR are used for routine identification, there is no evidence in the literature of advanced NMR studies being applied to this compound for detailed stereochemical or conformational analysis.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be instrumental in determining the through-space proximity of protons, offering insights into the preferred conformation of the ethyl acetate (B1210297) side chain relative to the pyridine ring in solution. Variable-temperature NMR studies could also elucidate the dynamics of bond rotation and potential conformational equilibria. The lack of such studies means the solution-state structure and dynamics of the molecule are not fully characterized.

Mass Spectrometry (High-Resolution and Tandem) for Fragmentation Pathways

Detailed analyses of the fragmentation pathways of this compound using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are not available in the scientific literature.

HRMS would confirm the elemental composition with high accuracy, but it is the tandem MS/MS experiments that provide structural information by characterizing the fragmentation patterns. By inducing fragmentation of the protonated molecular ion ([M+H]⁺) and analyzing the resulting product ions, one could propose and confirm fragmentation mechanisms. This data is valuable for structural elucidation and for distinguishing it from potential isomers. The characteristic losses, such as the loss of an ethoxy group (-•OCH₂CH₃), ethylene (B1197577) (-C₂H₄), or the nitro group (-NO₂), could be systematically studied. The absence of such a study limits the full analytical characterization of this compound.

Below is a hypothetical data table illustrating the type of information that a tandem mass spectrometry study would aim to elucidate.

Hypothetical Tandem MS Fragmentation Data for [C₉H₁₀N₂O₄+H]⁺ (Note: This data is illustrative and not based on experimental results.)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 211.07 | 183.08 | CO | Loss of carbon monoxide from the ester |

| 211.07 | 165.06 | C₂H₅OH | Loss of ethanol |

| 211.07 | 164.05 | •NO₂ | Loss of nitro radical |

Role of Ethyl 2 6 Nitropyridin 3 Yl Acetate As an Organic Synthesis Intermediate

Building Block for Complex Heterocyclic Architectures

The chemical structure of Ethyl 2-(6-nitropyridin-3-yl)acetate provides multiple reactive sites that can be exploited to construct fused heterocyclic systems. The nitro group activates the pyridine (B92270) ring, making it susceptible to nucleophilic substitution, while the ethyl acetate (B1210297) side chain offers a handle for various condensation and cyclization reactions.

The pyridine core is a fundamental component of numerous polycyclic aromatic compounds. The presence of the nitro group facilitates the synthesis of fused systems like pyrrolopyridines and pyridopyrimidines. For instance, the reduction of the nitro group to an amine is a common strategy to introduce a nucleophilic center, which can then react intramolecularly with the side chain or with other reagents to form a new ring.

Table 1: Examples of Heterocyclic Systems Derived from Nitropyridine Precursors

| Precursor Type | Resulting Heterocyclic System | Key Reaction Type |

|---|---|---|

| Nitropyridine derivative | Pyrrolopyridine | Reductive cyclization |

| Nitropyridine derivative | Pyridopyrimidine | Condensation and cyclization |

This table illustrates the potential of nitropyridine-based intermediates in the synthesis of complex heterocyclic architectures.

Detailed research has demonstrated the utility of related nitropyridine compounds in constructing such complex frameworks. For example, the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant biological activity, often involves the cyclization of appropriately substituted aminopyridines, which can be derived from their nitro precursors. Similarly, the synthesis of various fused pyridines can be achieved through multi-component reactions where a nitropyridine derivative acts as a key starting material.

Precursor for Bioactive Molecule Synthesis and Lead Compound Modification

The nitropyridine scaffold is a well-established pharmacophore found in a wide range of biologically active compounds. This compound, as a carrier of this important structural motif, serves as a valuable precursor in the synthesis of novel therapeutic agents. The versatility of nitropyridines allows for their use in the development of drugs targeting various diseases, including cancer, infectious diseases, and inflammatory conditions.

The general strategy involves the chemical modification of the nitropyridine core to generate derivatives with desired pharmacological properties. The nitro group itself can be a source of other nitrogen-containing functionalities, such as amino and azo groups, which can be crucial for biological activity. Furthermore, the ethyl acetate side chain can be readily converted into amides, hydrazides, and other functional groups, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Table 2: Bioactive Molecules Synthesized from Nitropyridine Intermediates

| Compound Class | Therapeutic Area | Synthetic Strategy |

|---|---|---|

| Kinase Inhibitors | Oncology | Nucleophilic substitution, amidation |

| Antimicrobial agents | Infectious Diseases | Reductive cyclization, condensation |

This table showcases the broad applicability of nitropyridine intermediates in the synthesis of various bioactive molecules.

In the context of lead compound modification, this compound can be used to introduce the nitropyridine moiety into an existing drug scaffold to enhance its potency, selectivity, or pharmacokinetic profile. This approach, known as scaffold hopping or lead optimization, is a common strategy in drug discovery to develop improved therapeutic agents.

Utility in the Development of Agrochemicals and Functional Materials

Beyond pharmaceuticals, this compound and related nitropyridine derivatives have found applications in the development of agrochemicals and functional materials. The inherent biological activity of the nitropyridine core makes it a promising scaffold for the design of new herbicides, insecticides, and fungicides.

Research has shown that certain nitropyridine-containing compounds exhibit significant herbicidal activity. For example, novel nitropyridine-containing phenylaminoacetates and propionates have demonstrated high efficacy against common weeds. The synthesis of these compounds often involves the reaction of a chloronitropyridine with an appropriate amine, followed by further functionalization, a pathway where this compound could serve as a key intermediate.

In the realm of functional materials, the electronic properties of the nitropyridine ring make it an interesting component for the synthesis of organic dyes and pigments. The nitro group acts as a strong electron-withdrawing group, which can influence the absorption and emission properties of a molecule. By incorporating the nitropyridine moiety into larger conjugated systems, it is possible to tune the color and fluorescence of the resulting materials for applications in areas such as organic light-emitting diodes (OLEDs) and sensors.

Application in Combinatorial and Library Synthesis Approaches

Combinatorial chemistry and library synthesis are powerful tools in modern drug discovery and materials science for the rapid generation of large numbers of diverse compounds for high-throughput screening. The chemical properties of this compound make it a suitable building block for such parallel synthesis approaches.

The presence of multiple reactive sites allows for the introduction of a wide range of substituents in a combinatorial fashion. For instance, the ethyl acetate side chain can be reacted with a library of amines to generate a diverse set of amides. Subsequently, the nitro group can be reduced and the resulting amine can be further functionalized with another library of reagents. This strategy allows for the creation of a large and diverse library of compounds based on the nitropyridine scaffold.

The adaptability of this intermediate to solid-phase or solution-phase parallel synthesis techniques makes it a valuable asset for generating compound libraries for screening against various biological targets or for identifying materials with desired properties. While specific examples of large-scale library synthesis using this compound are not extensively documented in publicly available literature, its structural features are highly amenable to such applications.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(6-nitropyridin-3-yl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : this compound is typically synthesized via nitration of pyridine derivatives followed by esterification. Key steps include:

- Nitration : Reacting pyridine precursors with nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration .

- Esterification : Coupling the nitropyridine intermediate with ethyl chloroacetate using a base (e.g., K₂CO₃) in aprotic solvents like DMF or THF.

- Optimization : Adjust stoichiometry (1:1.2 molar ratio for nitration) and monitor reaction progress via TLC or HPLC. Purification involves column chromatography (ethyl acetate/hexane) .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns. For example, the nitro group at position 6 deshields adjacent protons (δ 8.5–9.0 ppm) .

- X-ray Crystallography : Grow single crystals via slow evaporation (ethyl acetate/petroleum ether). Refine structures using SHELXL (e.g., bond angles: C—O—C ~117°, nitro group planarity) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 211.2) .

Q. What are the key reactivity patterns of the nitro group in this compound under basic vs. acidic conditions?

- Methodological Answer :

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling downstream functionalization .

- Acidic Hydrolysis : Nitro groups stabilize intermediates during hydrolysis of the ester moiety (e.g., HCl/EtOH reflux yields 2-(6-nitropyridin-3-yl)acetic acid) .

- Nucleophilic Substitution : Limited reactivity due to electron-withdrawing nitro group; requires strong nucleophiles (e.g., Grignard reagents) at elevated temperatures .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reaction pathways of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model nitro group effects on electron density. Key outputs:

- HOMO-LUMO gaps (~4.5 eV) indicate stability toward electrophiles.

- Charge distribution: Nitro group withdraws electron density from the pyridine ring (Mulliken charge: O=-0.45, N=+0.30) .

- Reaction Pathway Simulation : Compare activation energies for nitro reduction pathways (e.g., direct vs. stepwise mechanisms) using transition state theory .

Q. What experimental strategies resolve contradictions in solubility and stability data for this compound?

- Methodological Answer :

- Solubility Profiling : Test in solvents (DMSO > EtOAc > H₂O) via gravimetric analysis. Note discrepancies due to hygroscopicity; store under anhydrous conditions .

- Stability Studies : Use accelerated degradation (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., nitroso derivatives) form at <5% under ambient conditions .

Q. How can this compound be used as a biochemical probe in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases). Example protocol:

Incubate compound (1–100 µM) with enzyme (e.g., MMP3) in PBS.

Monitor fluorescence quenching (λₑₓ=340 nm, λₑₘ=450 nm) over 30 min .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.